An In-Depth Technical Guide to (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate (CAS 1641578-95-1)
An In-Depth Technical Guide to (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate (CAS 1641578-95-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate, a versatile building block with significant potential in medicinal chemistry and materials science. This document delves into its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and its prospective applications, particularly in the synthesis of pharmacologically active quinoline scaffolds.
Compound Overview and Physicochemical Properties
(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate is a substituted aminophenyl acrylate derivative. The presence of a primary amine, an ethyl acrylate moiety, and a benzylthio group on the phenyl ring makes it a highly functionalized and reactive molecule. These features are pivotal to its utility as a precursor in various organic transformations.
Table 1: Physicochemical Properties of (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate
| Property | Value | Source |
| CAS Number | 1641578-95-1 | [1] |
| Molecular Formula | C₁₈H₁₉NO₂S | [1] |
| Molecular Weight | 313.41 g/mol | [1] |
| IUPAC Name | ethyl (E)-3-(2-amino-5-(benzylthio)phenyl)acrylate | [1] |
| Appearance | Solid (predicted) | - |
| Purity | >95% (as commercially available) | [1] |
Strategic Synthesis Pathway
Caption: Proposed synthetic pathway for (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate.
Step-by-Step Experimental Protocols
The following protocols are detailed methodologies for the proposed synthesis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Step 1: Synthesis of 2-Nitro-5-(phenylthio)aniline
This step involves a nucleophilic aromatic substitution reaction where the thiol group of thiophenol displaces the chloro group of 5-chloro-2-nitroaniline. The reaction is typically facilitated by a base to deprotonate the thiol, forming a more nucleophilic thiophenolate.
-
Materials: 5-Chloro-2-nitroaniline, Thiophenol, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 5-chloro-2-nitroaniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Slowly add thiophenol (1.1 eq) to the reaction mixture at room temperature.
-
Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
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The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-nitro-5-(phenylthio)aniline.
-
Step 2: Synthesis of 5-(Benzylthio)-2-nitroaniline
This step is a standard S-benzylation. The sulfide formed in the previous step is deprotonated by a base to form a thiolate, which then acts as a nucleophile to displace the bromide from benzyl bromide.
-
Materials: 2-Nitro-5-(phenylthio)aniline, Benzyl bromide, Sodium Hydride (NaH), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 2-nitro-5-(phenylthio)aniline (1.0 eq) in anhydrous THF, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in portions at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
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Cool the reaction back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
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Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 5-(benzylthio)-2-nitroaniline.
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Step 3: Synthesis of 5-(Benzylthio)benzene-1,2-diamine
The reduction of the nitro group to a primary amine is a critical step. Various reducing agents can be employed; a common and effective method is the use of iron powder in an acidic medium.[2] This method is often preferred for its mildness and chemoselectivity.
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Materials: 5-(Benzylthio)-2-nitroaniline, Iron powder, Ammonium chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
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In a round-bottom flask, suspend 5-(benzylthio)-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.
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Add ammonium chloride (4.0 eq) and iron powder (3.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically exothermic.
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After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-(benzylthio)benzene-1,2-diamine.
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Step 4: Synthesis of (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate
The final step is a Heck reaction, a palladium-catalyzed cross-coupling of the in-situ formed diazonium salt (from the aniline) with ethyl acrylate.[3] This reaction is a powerful tool for forming carbon-carbon bonds.
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Materials: 5-(Benzylthio)benzene-1,2-diamine, Ethyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), Acetonitrile.
-
Procedure:
-
To a solution of 5-(benzylthio)benzene-1,2-diamine (1.0 eq) in acetonitrile, add ethyl acrylate (1.5 eq), triethylamine (2.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).
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Degas the mixture with argon or nitrogen for 15-20 minutes.
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Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the final product, (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate.
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Potential Applications in Drug Discovery and Development
The structural motifs within (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate suggest its significant potential as a key intermediate in the synthesis of various heterocyclic compounds with promising pharmacological activities.
Precursor to Quinolines and Quinolones
The most prominent application of (E)-ethyl 3-(2-aminophenyl)acrylate derivatives is in the synthesis of quinolines and quinolones.[4][5] The intramolecular cyclization of the aminophenyl acrylate moiety can be triggered under various conditions (e.g., thermal, acid-catalyzed) to form the quinoline ring system. Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7][8][9]
Caption: Cyclization to form a substituted quinolone.
Potential Anticancer Agent
The presence of the benzylthio group is noteworthy. Compounds containing a benzylthio moiety have been reported to exhibit anticancer activity. For instance, certain 3-(benzylthio)-1,2,4-triazole derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2, suggesting a potential pro-apoptotic mechanism. Given this, (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate and its derivatives could be explored as potential anticancer agents.
Analytical Characterization
For the structural elucidation and purity assessment of (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate, a combination of standard analytical techniques is recommended.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and determination of stereochemistry | Signals corresponding to the aromatic protons, the vinyl protons of the acrylate group (with a large coupling constant, ~15-16 Hz, confirming the E-isomer), the ethyl ester protons, the benzylic protons, and the amine protons. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for all 18 carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the vinyl carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak under optimized conditions, allowing for quantification of purity.[10][11] |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C=C stretching (alkene and aromatic). |
General HPLC Protocol
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
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Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.
Safety and Handling
As a research chemical with limited toxicological data, (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate should be handled with care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[1][12] In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[13]
Conclusion
(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate is a valuable and versatile building block for organic synthesis. Its rich functionality provides a gateway to a diverse range of complex molecules, most notably substituted quinolines with significant pharmacological potential. The synthetic route and analytical methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery and materials science endeavors. Further investigation into its biological activities is warranted and could lead to the development of novel therapeutic agents.
References
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. youtube.com [youtube.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
